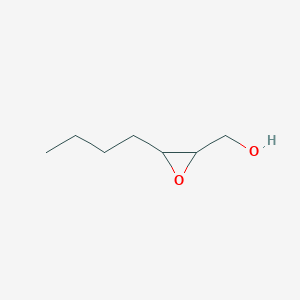
3-Butyloxirane-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyloxirane-2-methanol is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 146.18 g/mol. This compound is also known by other names such as 2-(3-Hydroxybutoxy)oxirane and 3-Butyloxirane-2-methanol.
Mecanismo De Acción
The mechanism of action of 3-Butyloxirane-2-methanol is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Butyloxirane-2-methanol. However, it is known to be toxic and can cause skin and eye irritation upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Butyloxirane-2-methanol in lab experiments is its ability to act as a nucleophile in organic synthesis reactions. However, its toxicity and limited information on its biochemical and physiological effects are limitations.
Direcciones Futuras
There are several future directions for research on 3-Butyloxirane-2-methanol. One area of interest is its potential use in the production of new specialty chemicals. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health and the environment.
Conclusion
In conclusion, 3-Butyloxirane-2-methanol is a chemical compound that has several scientific research applications. Its synthesis can be achieved through several methods, and it is commonly used as a reagent in organic synthesis reactions. While there is limited information on its biochemical and physiological effects, it is known to be toxic and can cause skin and eye irritation upon contact. Future research is needed to fully understand its potential uses and effects.
Métodos De Síntesis
The synthesis of 3-Butyloxirane-2-methanol can be achieved through several methods. One of the most common methods involves the reaction of butyraldehyde and ethylene oxide in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain 3-Butyloxirane-2-methanol.
Aplicaciones Científicas De Investigación
3-Butyloxirane-2-methanol has several scientific research applications. It is commonly used as a reagent in organic synthesis reactions to produce other compounds. This compound is also used in the production of surfactants, emulsifiers, and other specialty chemicals.
Propiedades
Número CAS |
154802-30-9 |
|---|---|
Nombre del producto |
3-Butyloxirane-2-methanol |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(3-butyloxiran-2-yl)methanol |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-6-7(5-8)9-6/h6-8H,2-5H2,1H3 |
Clave InChI |
VJHAPKJZBOYGOD-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CO |
SMILES canónico |
CCCCC1C(O1)CO |
Sinónimos |
Oxiranemethanol, 3-butyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



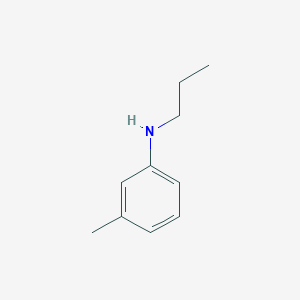
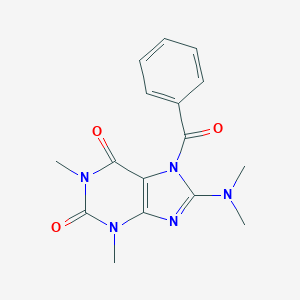

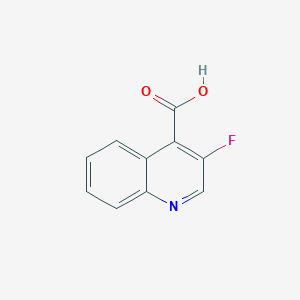
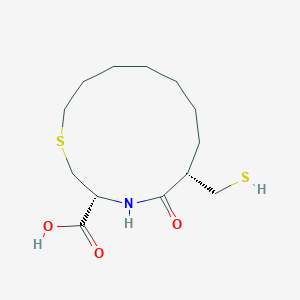
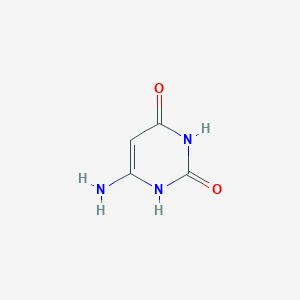


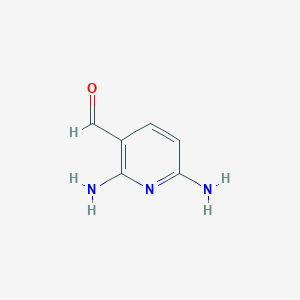
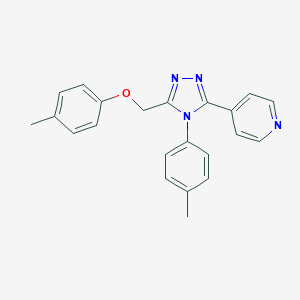
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
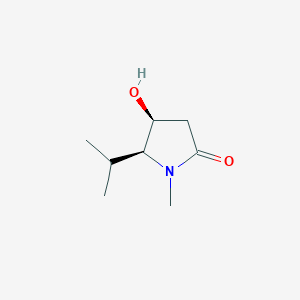
![2,4-bis[(4-hydroxyphenyl)methyl]-5-methoxy-3-[(E)-2-phenylethenyl]phenol](/img/structure/B116345.png)
![[(8E,10E,12E)-7-hydroxy-6-methyl-2-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B116346.png)